Glycyrrhetinate

Ion Channel Pharmacology Cardiac Electrophysiology Nav1.5 Channelopathy

Researchers requiring authentic 18β-glycyrrhetinic acid for ion channel or hepatoprotection studies face risk from stereoisomer substitution. The 18α isomer is inactive at Nav1.5, while glycyrrhizin lacks oral bioavailability. • Stereospecific INa,L blockade: IC50 37.2 µM in ΔKPQ Nav1.5 channels; 18α isomer inactive. • Hepatoprotection: 50 mg/kg reverses liver necrosis via Nrf2/NF-κB activation in vivo. • Endothelium-independent vasorelaxation; gap junction inhibition distinct from carbenoxolone. ≥98% purity, batch-specific CoA, ambient shipping.

Molecular Formula C30H45O4-
Molecular Weight 469.7 g/mol
Cat. No. B1240380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyrrhetinate
Molecular FormulaC30H45O4-
Molecular Weight469.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C
InChIInChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/p-1/t19-,21-,22-,23+,26+,27-,28-,29+,30+/m0/s1
InChIKeyMPDGHEJMBKOTSU-YKLVYJNSSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyrrhetinate Sourcing Guide


Glycyrrhetinate, specifically the 18β stereoisomer of glycyrrhetinic acid (18β-GA; CAS 471-53-4), is the pentacyclic triterpenoid aglycone of glycyrrhizin (glycyrrhizic acid), the primary sweet saponin in licorice root [1]. Unlike its glycosylated precursor, glycyrrhetinate is the orally bioavailable and pharmacologically active form responsible for the majority of the documented anti-inflammatory, hepatoprotective, and ion channel-modulating effects in vivo [2]. It is a white to off-white crystalline solid with a purity typically specified at ≥98% and is sparingly soluble in water but soluble in organic solvents such as DMSO and ethanol [3].

18β stereoisomer for ion channel target engagement studies
Active aglycone with reported oral bioavailability for in vivo pharmacology
Research-grade crystalline solid for reproducible dosing

Why Generic Substitution Fails


Direct substitution with glycyrrhizin (glycyrrhizic acid) is scientifically invalid for in vitro studies requiring cell-permeable activity or in vivo models, as glycyrrhizin has virtually no oral bioavailability and acts only after intestinal conversion to glycyrrhetinate [1]. Furthermore, substitution between the 18α and 18β stereoisomers is not permissible. Despite identical molecular formulae, their spatial configuration dictates target engagement; for instance, only the 18β isomer demonstrates potent blockade of specific ion channels, while the 18α isomer is inactive in the same assays [2]. Using a derivative like carbenoxolone as a drop-in replacement also fails due to fundamentally divergent vasoactive properties and target selectivity profiles [3].

Glycyrrhizin prodrug
Lacks direct cell permeability; requires metabolic conversion that may not occur in vitro.
18α stereoisomer
No ion channel-blocking activity reported for this isomer; may serve as inactive control only.
Carbenoxolone derivative
Exhibits NO-dependent vasorelaxation, diverging from endothelium-independent mechanism of 18β-GA.

Quantitative Differentiation Guide


Stereospecific Ion Channel Blockade

The 18β-stereoisomer of glycyrrhetinic acid exhibits potent, concentration-dependent blockade of the late sodium current (INa,L) and peak sodium current (INa,P), whereas the 18α-stereoisomer is completely inactive. This stereospecificity is critical for applications targeting cardiac channelopathies like Long QT Syndrome Type 3 (LQT-3). [1]

Stereospecific Ion Channel Blockade
Head-to-head
IC50 (18β-GA): 37.2 ± 14.4 µM
18α-GA: No effect (IC50 > 100 µM)
Supports Nav1.5 late current assay context
ΔKPQ Nav1.5 channels in Xenopus oocytes
Ion Channel Pharmacology Cardiac Electrophysiology Nav1.5 Channelopathy

Hepatoprotective Efficacy in Cholestasis

In a rat hepatocyte model of cholestatic injury induced by glycochenodeoxycholic acid (GCDC), 18β-glycyrrhetinic acid (GA) demonstrated potent cytoprotection, while its prodrug glycyrrhizin (GL) exhibited pro-apoptotic effects. GA prevented both necrosis and apoptosis, whereas GL enhanced apoptosis. [1]

Hepatoprotective in Cholestasis
Head-to-head
GA prevented necrosis and apoptosis; glycyrrhizin enhanced apoptosis
Supports cholestatic injury model differentiation
Primary rat hepatocyte GCDC model
Hepatology Cholestatic Liver Injury Apoptosis

Modulation of Dexamethasone Response

Glycyrrhetinic acid directly modulates glucocorticoid responses where its prodrug, glycyrrhizin, is inert in vitro. GA, at concentrations of 20-35 µM, completely inhibited dexamethasone-induced increases in histamine content and histidine decarboxylase activity in mastocytoma cells, whereas glycyrrhizin had no effect. [1]

Modulation of Dexamethasone Response
Head-to-head
GA (20-35 µM): complete inhibition of histamine synthesis; glycyrrhizin: no effect
Supports glucocorticoid signaling research
Mouse mastocytoma P-815 cells
Inflammation Mast Cell Biology Histamine Release

Comparable Anti-Inflammatory Efficacy

In a primary human gingival keratinocyte model of inflammation, 18β-glycyrrhetinic acid (enoxolone) demonstrated an anti-inflammatory effect equivalent to that of the potent corticosteroid dexamethasone. Both compounds significantly reduced the production of pro-inflammatory cytokines IL-1α, IL-6, and IL-8. [1]

Comparable Anti-Inflammatory Response
Head-to-head
Significant reduction in IL-1α, IL-6, IL-8; response comparable to dexamethasone
Supports topical inflammation model comparison
TNFα/IL-1β stimulated human gingival keratinocytes
Gingival Inflammation Cytokine Modulation Anti-inflammatory

Divergent Vasorelaxant Mechanisms

While both 18β-glycyrrhetinic acid and its hemisuccinate derivative carbenoxolone inhibit EDHF-type relaxations mediated by gap junctions, they possess distinct intrinsic vasoactive properties. 18β-GA induced endothelium-independent relaxations, whereas the relaxations caused by carbenoxolone were partially dependent on the endothelium and involved enhancement of nitric oxide (NO) activity. [1]

Divergent Vasorelaxant Mechanisms
Head-to-head
18β-GA: endothelium-independent relaxation; carbenoxolone: NO-mediated, endothelium-dependent
Supports gap junction and EDHF research
Rabbit superior mesenteric artery rings
Vascular Biology EDHF Nitric Oxide

High-Impact Application Scenarios


Cardiac Electrophysiology and LQT-3 Modeling

The procurement of 18β-glycyrrhetinic acid (and not the 18α isomer) is essential for researchers investigating the pharmacological modulation of the late sodium current (INa,L) in the context of Long QT Syndrome Type 3 (LQT-3) or related arrhythmias. Its stereospecific IC50 of 37.2 µM for INa,L blockade in ΔKPQ Nav1.5 channels establishes it as a selective tool compound distinct from its inactive 18α isomer [1].

In Vivo Hepatoprotection and Cholestasis

For in vivo models of drug-induced liver injury (e.g., azithromycin or lithocholic acid-induced cholestasis), glycyrrhetinate is the required active principle. Unlike its inactive oral precursor glycyrrhizin, glycyrrhetinate directly engages Nrf2 and NF-κB pathways to reduce oxidative stress and inflammation. Studies demonstrate that doses of 50 mg/kg significantly reverse liver necrosis and decrease plasma ALT/ALP activity [2] [3].

Topical Anti-Inflammatory Formulations

Formulators developing topical treatments for inflammatory conditions (e.g., gingivitis) should prioritize glycyrrhetinate (enoxolone) based on its demonstrated in vitro efficacy comparable to dexamethasone. It achieves a significant reduction in key pro-inflammatory cytokines (IL-1α, IL-6, IL-8) in primary human gingival keratinocytes, providing a scientifically validated, non-steroidal alternative for anti-inflammatory product development [4].

Gap Junction and Vascular Biology

Researchers requiring a gap junction inhibitor with a defined endothelium-independent vasorelaxant profile must source 18β-glycyrrhetinic acid rather than its derivative carbenoxolone. The mechanistic divergence—18β-GA's endothelium-independent action vs. carbenoxolone's NO-dependent pathway—makes the parent aglycone the correct tool for isolating gap junction-mediated effects in vascular studies [5].

Application
Selection Property
Validation Focus
Cardiac electrophysiology research
18β stereoisomer with Nav1.5 late current modulation
Confirm INa,L inhibition in your model
Cholestatic liver injury models
Active aglycone targeting Nrf2/NF-κB pathways
Assess hepatoprotective endpoint under bile acid stress
Topical inflammation research
Reported comparable response to dexamethasone in keratinocytes
Validate cytokine reduction in gingival models
Vascular biology gap junction studies
Endothelium-independent vasorelaxant profile
Confirm mechanistic distinction from NO pathway

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycyrrhetinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.